molecular formula C11H11BrN2 B1280742 5-Bromo-2-(2,5-dimethyl-1H-pyrrol-1-yl)pyridine CAS No. 228710-82-5

5-Bromo-2-(2,5-dimethyl-1H-pyrrol-1-yl)pyridine

Cat. No. B1280742
CAS RN: 228710-82-5
M. Wt: 251.12 g/mol
InChI Key: QWMFKVNJIYNWII-UHFFFAOYSA-N
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Description

5-Bromo-2-(2,5-dimethyl-1H-pyrrol-1-yl)pyridine, also known as 5-Bromo-2-methyl-1-pyrroline, is a heterocyclic organic compound that is widely used in scientific research. It is an important building block in the synthesis of many other organic compounds due to its highly reactive nature. 5-Bromo-2-methyl-1-pyrroline is a colorless to pale yellow liquid with a melting point of -20°C and a boiling point of 253°C. It is soluble in a variety of organic solvents and is relatively stable under normal laboratory conditions.

Scientific Research Applications

Synthesis and Structural Applications

  • Synthesis and Structure of Pyridinium Ylides : A study by Kuhn, Al-Sheikh, and Steimann (2003) explores the synthesis of pyridinium ylides, demonstrating the use of bromo-dimethyl-pyridine derivatives in creating complex structures with betaine nature. This research provides insights into the structural capabilities of such compounds (Kuhn, Al-Sheikh, & Steimann, 2003).

  • Photoreactions in Pyridine Derivatives : Vetokhina et al. (2012) investigated the photoinduced reactions in pyridine derivatives, highlighting the versatility of these compounds in undergoing various types of photoreactions. This underscores the potential of 5-Bromo-2-(2,5-dimethyl-1H-pyrrol-1-yl)pyridine in photochemical studies (Vetokhina et al., 2012).

  • Metal Complex Formation : Omondi et al. (2018) demonstrated the formation of ruthenium(III) complexes with pyrazolylpyridine derivatives, including bromo-dimethyl-pyridine. This application is significant in the field of coordination chemistry and could have implications in catalysis and materials science (Omondi et al., 2018).

Chemical and Physical Properties

  • Ethylene Oligomerization Reactions : Nyamato et al. (2016) explored the use of nickel(II) complexes with pyrazolylpyridines in ethylene oligomerization. This indicates the potential of bromo-dimethyl-pyridine derivatives in polymerization reactions and their role in creating new polymeric materials (Nyamato et al., 2016).

  • , and Abdel-Ghani (2019) utilized a derivative of bromo-dimethyl-pyridine as a precursor for constructing new polyheterocyclic ring systems. This showcases the compound's utility in synthesizing complex chemical structures with potential applications in various chemical industries (Abdel‐Latif, Mehdhar, & Abdel-Ghani, 2019).
  • Photophysicochemical Properties in Photocatalysis : Öncül, Öztürk, and Pişkin (2021) studied the photophysicochemical properties of zinc(II) phthalocyanine with new benzenesulfonamide derivative substituents, including this compound. The findings are relevant for applications in photocatalysis and photodynamic therapy (Öncül, Öztürk, & Pişkin, 2021).

Biological and Medicinal Research

  • DNA and Antimicrobial Studies : Vural and Kara (2017) conducted spectroscopic and density functional theory studies on a similar compound, 5-Bromo-2-(trifluoromethyl)pyridine, assessing its interaction with DNA and antimicrobial activities. This suggests potential biological and medicinal applications for bromo-dimethyl-pyridine derivatives (Vural & Kara, 2017).

properties

IUPAC Name

5-bromo-2-(2,5-dimethylpyrrol-1-yl)pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11BrN2/c1-8-3-4-9(2)14(8)11-6-5-10(12)7-13-11/h3-7H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QWMFKVNJIYNWII-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(N1C2=NC=C(C=C2)Br)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11BrN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20476400
Record name 5-Bromo-2-(2,5-dimethyl-1H-pyrrol-1-yl)pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20476400
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

251.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

228710-82-5
Record name 5-Bromo-2-(2,5-dimethyl-1H-pyrrol-1-yl)pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20476400
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

Prepare using procedures essentially as described for 5-bromo-2-(2,5-dimethylpyrrol-1-yl)thiazole (Preparation 25) starting with 2-amino-5-bromopyridine. MS (ES): m/z 252 (M+1).
Quantity
0 (± 1) mol
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reactant
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0 (± 1) mol
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Synthesis routes and methods II

Procedure details

Hexane-2,5-dione (97 mL, 831 mmol) was added to a solution of 2-amino-5-bromo-pyridine (125 g, 722 mmol) in cyclohexane (625 mL) and acetic acid (20 mL). The solution was heated to reflux under argon atmosphere with a Dean-Stark trap. A total of 30 mL of water was collected from the Dean-Stark trap. The mixture was allowed to cool to room temperature, diluted with water, and extracted with diethyl ether. The organic phase was washed with 1N hydrochloric acid (4×), saturated aqueous sodium bicarbonate solution (2×) and saturated aqueous sodium chloride solution (2×). The organic phase was dried (MgSO4) and concentrated in vacuo to yield a yellow solid. The product was dissolved in hot hexanes (200 mL). Charcoal was added and the mixture filtered. Crystallization proceeded over three hours at 0° C. The solid was collected by filtration to yield yellow crystals (145 g, 80%). Mp=69° C.; 1H NMR (CDCl3, 300 MHz) δ 8.66 (d, 9 Hz, 1 H), 7.96 (dd, 9 Hz, 8 Hz, 1 H), 7.15 (d, 8 Hz, 1 H), 5.91 (s, 2 H), 2.14 (s, 6 H); MS (CI) m/z 251 (MH+); Anal. Calcd. for C11H11BrN2 : C, 52.61; H, 4.42; N, 11.16; Br, 31.82. Found: C, 52.62; H, 4.56; N, 11.18; Rf =0.4 (60:40 dichloromethane/hexanes).
Quantity
97 mL
Type
reactant
Reaction Step One
Quantity
125 g
Type
reactant
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Quantity
625 mL
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solvent
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20 mL
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solvent
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0 (± 1) mol
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reactant
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[Compound]
Name
hexanes
Quantity
200 mL
Type
solvent
Reaction Step Three
Yield
80%

Synthesis routes and methods III

Procedure details

2-Amino-5-bromopyridine (6.0 Kg, 34.7 mol), 2,5-hexanedione (4.35 Kg, 38.2 mol) and p-toluenesulfonic acid (12 g) were dissolved in heptane (36 L) and refluxed under Dean Stark conditions overnight. The equipment was set for distillation and heptane (18 L) was removed by distillation. The mixture was cooled to 20° C. for 60 minutes. Seed crystals were added and the mixture granulated at 20° C. for 2 hours and then at 5° C. overnight. The product was collected by filtration, washed with heptane (2×6 L) and dried at 45° C. under vacuum overnight. Yield=80% (7.0 Kg) δH (CDCl3 300 MHz) 2.20 (6H, s), 5.95 (2H, s), 7.15 (1H, d), 7.95 (1H, d), 8.70 (1H, s) ppm. MS m/z 253 (MH+, Br isotope).
Quantity
6 kg
Type
reactant
Reaction Step One
Quantity
4.35 kg
Type
reactant
Reaction Step One
Quantity
12 g
Type
reactant
Reaction Step One
Quantity
36 L
Type
solvent
Reaction Step One

Synthesis routes and methods IV

Procedure details

2,5-hexanedione (46.2 g, 0.41 mol) was added to a suspension of 2-amino-5-bromopyridine (50.0 g, 0.29 mol) and the reaction heated to reflux for 24 hours under Dean and Stark conditions. para-Toluene sulfonic acid (100 mg) was added and the reaction was refluxed for a further 18 hours. 8 ml of water were removed, so the reaction was cooled to room temperature, washed with water (100 ml) and passed through a plug of silica gel, eluting with toluene. The eluent was concentrated in vacuo and the residue dissolved in pentane:dichloromethane (1:1 by volume) and passed through a plug of silica gel, eluting with pentane:dichloromethane (1:1 by volume). The eluent was concentrated in vacuo to give a red liquid, which solidified on standing. The solid was recrystallised from isopropanol to give the title compound as a pale yellow solid (54.4 g).
Quantity
46.2 g
Type
reactant
Reaction Step One
Quantity
50 g
Type
reactant
Reaction Step One
Quantity
100 mg
Type
catalyst
Reaction Step Two

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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